

Technical Guide: Physical Properties of 3-(4-fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Fluorobenzoylacetone nitrile**

Cat. No.: **B105857**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-fluorophenyl)-3-oxopropanenitrile, also known as **4-fluorobenzoylacetone nitrile**, is a chemical compound with the CAS number 4640-67-9. It belongs to the class of aromatic ketones and nitriles. This molecule serves as a versatile intermediate in organic synthesis. For instance, it is a precursor in the synthesis of blonanserin, an antipsychotic medication, and has been utilized in the development of donor materials for organic solar cells. This guide provides a comprehensive overview of its known physical properties, experimental protocols for their determination, and relevant synthesis workflows.

Core Physical and Chemical Properties

The physical and chemical properties of 3-(4-fluorophenyl)-3-oxopropanenitrile are summarized below. The data is a combination of experimental and computationally predicted values.

Property	Value	Source
Molecular Formula	C ₉ H ₆ FNO	[1]
Molecular Weight	163.15 g/mol	[1] [2]
Melting Point	84-88 °C	[2]
Boiling Point	311.9 °C at 760 mmHg	[2]
Appearance	White crystalline powder	[2]
LogP	1.92208	[2]
PSA (Polar Surface Area)	40.86 Å ²	[2]

Experimental Protocols

Detailed experimental protocols for the characterization of 3-(4-fluorophenyl)-3-oxopropanenitrile are not extensively available in the public domain. However, standard methodologies for determining the key physical properties are described below.

Synthesis of 3-(4-halophenyl)-3-oxopropanenitriles (General Procedure)

A common route to synthesize β -ketonitriles like 3-(4-fluorophenyl)-3-oxopropanenitrile involves the condensation of an appropriate ester with acetonitrile. A general procedure is as follows:

- Preparation of the Reaction Mixture: A solution of ethyl 4-fluorobenzoate (1 equivalent) and acetonitrile (1.5 equivalents) is prepared in a suitable aprotic solvent such as diethyl ether or tetrahydrofuran (THF).
- Addition of Base: A strong base, typically sodium ethoxide or sodium amide (2 equivalents), is added portionwise to the stirred solution at a reduced temperature (e.g., 0 °C) to facilitate the condensation reaction.
- Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

- Work-up: Upon completion, the reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl) to neutralize the base. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 3-(4-fluorophenyl)-3-oxopropanenitrile.^[3]

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For high-purity crystalline solids, the melting range is typically narrow.

Spectroscopic Analysis

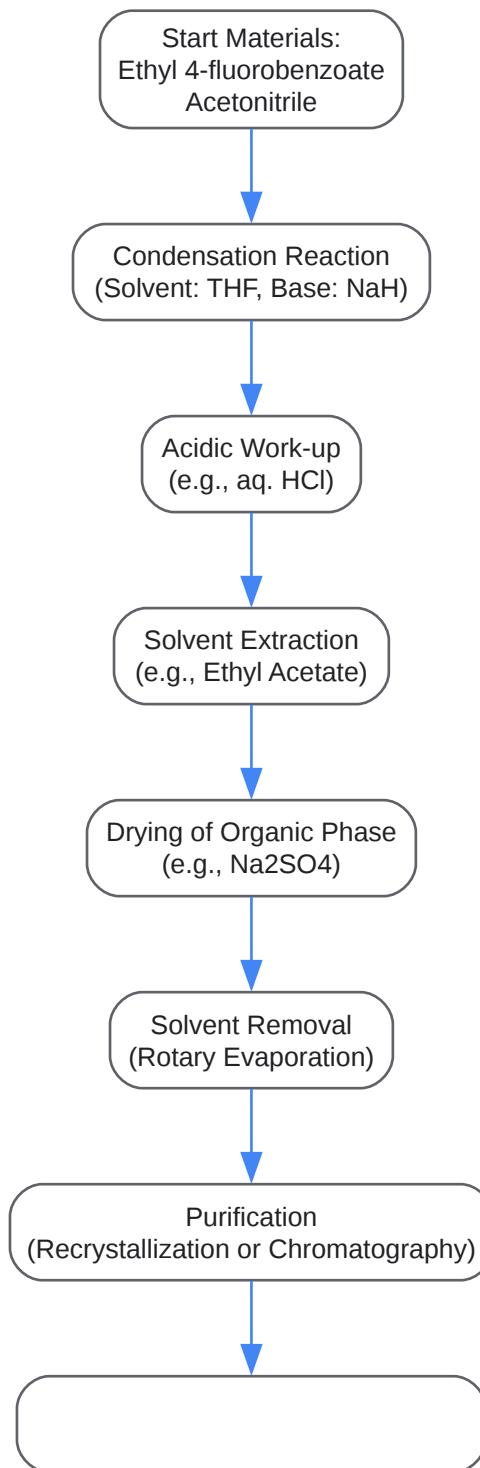
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl ring and the methylene protons adjacent to the ketone and nitrile groups. The aromatic protons will likely appear as multiplets in the range of 7.0-8.2 ppm, and the methylene protons as a singlet around 4.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 180-190 ppm), the nitrile carbon (around 115 ppm), and the aromatic carbons, with their chemical shifts influenced by the fluorine substituent.
- ^{19}F NMR: The fluorine NMR spectrum will exhibit a single resonance characteristic of the fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy:

The IR spectrum of 3-(4-fluorophenyl)-3-oxopropanenitrile is expected to show characteristic absorption bands for its functional groups. A strong, sharp peak for the nitrile ($\text{C}\equiv\text{N}$) stretch is anticipated around $2200\text{-}2240\text{ cm}^{-1}$.^[4] A strong absorption for the carbonyl ($\text{C}=\text{O}$) stretch

should appear in the region of 1680-1700 cm^{-1} . Aromatic C-H stretching vibrations are expected above 3000 cm^{-1} , and C-F stretching vibrations will be present in the fingerprint region (typically 1000-1400 cm^{-1}).

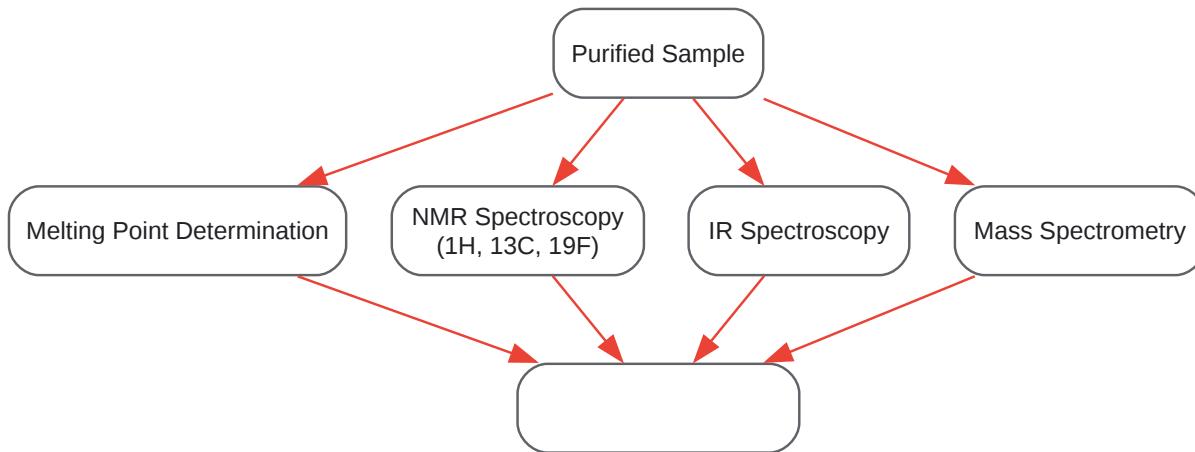

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. Using a technique like electrospray ionization (ESI), the molecular ion peak $[\text{M}+\text{H}]^+$ would be expected at an m/z of approximately 164.15.

Logical Relationships and Workflows

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 3-(4-fluorophenyl)-3-oxopropanenitrile.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 3-(4-fluorophenyl)-3-oxopropanenitrile.

Analytical Workflow for Characterization

This diagram outlines the typical analytical workflow for the characterization of the synthesized compound.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of 3-(4-fluorophenyl)-3-oxopropanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(4-FLUOROPHENYL)-3-OXOPROPANENITRILE | CAS 4640-67-9 [matrix-fine-chemicals.com]
- 2. CAS No.4640-67-9,4-FLUOROBENZOYLACETONITRILE Suppliers,MSDS download [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3-(4-fluorophenyl)-3-oxopropanenitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105857#physical-properties-of-3-4-fluorophenyl-3-oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com